(2-Methylpropyl)boronic acid mida ester
Description
Significance of Organoboron Compounds in Contemporary Organic Synthesis
Organoboron compounds, which are organic molecules containing a carbon-boron bond, are indispensable tools in modern organic synthesis. fiveable.menumberanalytics.com Their versatility and reactivity allow for their use in a wide array of chemical reactions, from simple functional group transformations to the construction of highly complex molecules. numberanalytics.comwikipedia.org The unique properties of boron enable it to form stable compounds with various organic groups, which is a key reason for the prominence of organoboron chemistry. numberanalytics.com
A primary application of organoboron compounds is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where they function as effective nucleophiles to form new carbon-carbon bonds. fiveable.menumberanalytics.com This capability is crucial for assembling the intricate molecular frameworks of many pharmaceuticals, natural products, and advanced materials. bldpharm.comnumberanalytics.com Compared to other organometallic reagents, organoboron compounds offer the advantages of lower toxicity and greater stability, making them safer and easier to handle in a laboratory setting. fiveable.me
Evolution of Boronic Acid Protecting Group Strategies in Cross-Coupling Chemistry
While boronic acids are vital reagents, their application is not without challenges. Issues such as cumbersome purification, difficulty in quantitative analysis due to the formation of trimeric boroxines, and instability under certain conditions have necessitated the development of protecting groups. chem-station.com These protecting groups mask the boronic acid functionality, enhancing stability and allowing for more controlled reactions. chem-station.comnih.gov
Early and still common strategies involve the use of protecting groups that form cyclic boronic acid esters. chem-station.com The stability of these esters against hydrolysis often increases with greater steric hindrance around the boron center. chem-station.com Notable examples of these protecting groups include:
Pinacol esters (pin) : This is one of the most widely used protecting groups. Pinacol boronates are stable enough for column purification and can often be used directly in Suzuki couplings. chem-station.com
1,8-Diaminonaphthalene (dan) : The R-B(dan) derivatives are highly stable across a wide range of conditions due to the electron donation from the nitrogen lone pairs into the empty p-orbital of the boron atom, which reduces its Lewis acidity and reactivity. chem-station.comnih.gov
Trifluoroborate salts : These represent another class of protected boronic acids that offer stability to various reagents. acs.org
The development of these strategies has been crucial for enabling more complex synthetic pathways, such as iterative cross-coupling, where one boronic acid needs to react selectively in the presence of another that remains protected. nih.govgrillolabuc.com
The N-Methyliminodiacetic Acid (MIDA) Ligand: Principles of Boron Rehybridization and Reactivity Attenuation
The introduction of the N-methyliminodiacetic acid (MIDA) ligand marked a significant advancement in boronic acid protection. sigmaaldrich.comsigmaaldrich.com The MIDA ligand is a trivalent chelating agent that complexes with the boronic acid. sigmaaldrich.com This interaction causes a rehybridization of the boron atom's electronic state from sp² to sp³. sigmaaldrich.comsigmaaldrich.com
In its native state, the sp²-hybridized boron of a boronic acid has a vacant p-orbital, making it Lewis acidic and reactive towards transmetalation in cross-coupling reactions. sigmaaldrich.com By coordinating to the boron center, the trivalent MIDA ligand forms a stable dative bond between its nitrogen atom and the boron atom. chem-station.comsmolecule.com This changes the geometry around the boron to a more stable tetrahedral, sp³-hybridized state, effectively attenuating its reactivity. sigmaaldrich.comsigmaaldrich.com Quantum chemical calculations have shown the B-N dative bond in MIDA boronates to be approximately 1.68 Å in length with a bond strength of about 11 kcal/mol. smolecule.com
MIDA-protected boronate esters are characteristically stable and unreactive under standard anhydrous cross-coupling conditions, even at elevated temperatures. sigmaaldrich.com However, the MIDA group can be easily cleaved under mild aqueous basic conditions, regenerating the reactive sp²-hybridized boronic acid in situ for subsequent reactions. sigmaaldrich.comnih.gov This "slow-release" mechanism has proven highly effective, transforming a wide range of otherwise unstable boronic acids into air-stable and highly efficient cross-coupling partners. nih.gov
There are two distinct mechanisms for the hydrolysis of MIDA boronates: a fast, base-mediated pathway and a slower, neutral pathway. The base-mediated hydrolysis involves hydroxide (B78521) attacking a MIDA carbonyl carbon, while the neutral mechanism involves the cleavage of the B-N bond by a water cluster. The pH and water activity determine which pathway is dominant. nih.gov
Overview of (2-Methylpropyl)boronic acid MIDA ester within the Broader Context of Alkyl MIDA Boronate Chemistry
This compound is a specific example within the class of alkyl MIDA boronates. smolecule.com Its structure features a boron atom bonded to a 2-methylpropyl (isobutyl) group and the protective MIDA ligand. smolecule.com This compound is part of a broader family of MIDA boronates that have become essential building blocks in iterative cross-coupling strategies for the synthesis of complex small molecules. bldpharm.comgrillolabuc.comnih.gov
The branched nature of the 2-methylpropyl group can influence the compound's reactivity and solubility compared to linear alkyl or aryl boronic acids, potentially enhancing its utility in specific synthetic routes. smolecule.com Like other MIDA boronates, it serves as a stable, solid reagent that can be easily handled and purified. nih.gov Its primary application lies in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, where it acts as a precursor to the active isobutylboronic acid. smolecule.com It is also valuable in medicinal chemistry as an intermediate for synthesizing pharmaceutical compounds. smolecule.com
The synthesis of this compound typically involves the direct reaction of 2-methylpropylboronic acid with MIDA, often under heating in a suitable solvent. smolecule.com
Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₆BNO₄ smolecule.com |
| Molecular Weight | 213.04 g/mol |
| Appearance | Crystalline solid nih.gov |
| Synonyms | Isobutylboronic acid MIDA ester, 2-(Isobutyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
| CAS Number | 1072946-44-0 |
| InChI Key | PLRWQFNPZCCLAG-UHFFFAOYSA-N chemspider.com |
Comparison of Common Boronic Acid Protecting Groups
| Protecting Group | Key Features | Stability | Deprotection Conditions |
|---|---|---|---|
| Pinacol Ester | Most popular; stable enough for chromatography but reactive enough for direct use in coupling. chem-station.com | Good chem-station.com | Often used directly; hydrolysis can be difficult. chem-station.com |
| 1,8-Diaminonaphthalene (dan) | Very stable due to N→B dative bonding, reducing Lewis acidity. chem-station.com | Very High chem-station.com | Requires strong conditions. |
| N-Methyliminodiacetic Acid (MIDA) Ester | Forms stable, crystalline solids; enables slow-release of boronic acid. bldpharm.comsigmaaldrich.com | Excellent; air and chromatography stable. sigmaaldrich.comnih.gov | Mild aqueous base (e.g., NaOH, NaHCO₃) at room temperature. sigmaaldrich.com |
| Trifluoroborate Salt | Crystalline, air-stable solids. chem-station.comacs.org | High acs.org | Requires a base (e.g., K₂CO₃, Cs₂CO₃) for in situ generation of boronic acid. |
Properties
IUPAC Name |
6-methyl-2-(2-methylpropyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BNO4/c1-7(2)4-10-14-8(12)5-11(3)6-9(13)15-10/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRWQFNPZCCLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Computational Studies
Hydrolysis Mechanisms of N-Methyliminodiacetic Acid Boronates
The hydrolytic stability of MIDA boronates is a key feature that allows for their use as protected boronic acid surrogates. However, under specific conditions, they undergo controlled hydrolysis to release the active boronic acid. Mechanistic studies have revealed two distinct pathways for this process: a fast, base-mediated pathway and a slow, neutral pathway. chapman.edunih.govmanchester.ac.uk
Under basic conditions, the hydrolysis of MIDA boronates is significantly accelerated. chapman.edunih.govmanchester.ac.uk This rapid cleavage proceeds via a mechanism where the rate-limiting step is the nucleophilic attack of a hydroxide (B78521) ion at one of the carbonyl carbons of the MIDA ligand. chapman.edunih.govmanchester.ac.uknih.gov This initial attack leads to the formation of a tetrahedral intermediate, which then rapidly collapses, resulting in the cleavage of the ester bond and subsequent release of the boronic acid and the MIDA ligand. nih.gov This pathway is more than three orders of magnitude faster than the neutral hydrolysis pathway. chapman.edunih.govmanchester.ac.uk
Computational studies and experimental evidence, including the use of ¹⁸O labeling, have substantiated this mechanism. The incorporation of a single ¹⁸O atom into the MIDA ligand during hydrolysis in H₂¹⁸O under basic conditions supports the attack at the carbonyl carbon. nih.gov Furthermore, the kinetics of this "fast-release" show a first-order dependence on both the MIDA boronate and hydroxide concentrations. nih.gov
In the absence of a strong base, MIDA boronates undergo a much slower hydrolysis. chapman.edunih.govmanchester.ac.uk This "slow-release" mechanism does not require an external acid or base and proceeds through a different rate-limiting step: the cleavage of the dative B-N bond by a small cluster of water molecules. chapman.edunih.govnih.gov Computational models suggest that a concerted process involving several water molecules facilitates the protonation of the nitrogen atom and the delivery of a hydroxide equivalent to the boron center, leading to the scission of the B-N bond. nih.gov
This pathway is characterized by its insensitivity to the electronic nature of the organic substituent on the boron atom. nih.gov Isotope effect studies are consistent with B-N bond cleavage being the rate-determining step. nih.gov Unlike the base-mediated pathway, hydrolysis under neutral conditions does not result in the incorporation of ¹⁸O into the MIDA ligand from H₂¹⁸O, further supporting a mechanism that does not involve nucleophilic attack at the carbonyl carbons. nih.gov
The rate of MIDA boronate hydrolysis is highly dependent on the reaction conditions, with pH, water activity, and steric factors playing crucial roles.
Steric Effects: The steric environment around the boron center and the MIDA ligand can influence the rate of hydrolysis. Increased steric bulk on the MIDA ligand, for instance, can shield the carbonyl carbons from nucleophilic attack by hydroxide, thereby retarding the base-mediated hydrolysis pathway. researchgate.net This principle has been exploited in the design of "hyperstabilized" MIDA boronates that exhibit enhanced stability even under conditions that would typically promote rapid hydrolysis. researchgate.net
| Hydrolysis Pathway | Rate-Limiting Step | Key Influencing Factors | Relative Rate |
| Base-Mediated | Attack by hydroxide at a MIDA carbonyl carbon | High pH | Fast (>1000x) |
| Neutral | B-N bond cleavage by water clusters | Water activity | Slow |
Role of Boron Hybridization and Ligand Interactions in Reactivity Control
The unique structure of MIDA boronates, featuring a tetracoordinate boron center, is central to their stability and controlled reactivity. The hybridization of the boron atom and the nature of its interaction with the MIDA ligand are key determinants of its behavior in synthetic transformations.
In contrast to the trigonal planar (sp²) geometry of free boronic acids, the boron atom in a MIDA boronate is tetracoordinate and adopts an sp³ hybridization state due to the dative bond from the nitrogen atom of the MIDA ligand. researchgate.net This structural change has profound implications for the reactivity of the boron compound. The sp³ hybridized boron center is significantly less Lewis acidic and, consequently, less prone to undergo transmetalation with palladium catalysts in the Suzuki-Miyaura reaction. researchgate.net This attenuation of reactivity effectively "protects" the boronic acid functionality, preventing premature and uncontrolled cross-coupling. The slow, controlled hydrolysis of the MIDA boronate is therefore a prerequisite for the release of the sp²-hybridized boronic acid, which can then efficiently participate in the catalytic cycle.
The dative B-N bond in MIDA boronates is not static; it exhibits a degree of "hemilability," meaning it can dissociate and re-form under certain conditions. researchgate.netnih.govresearchgate.net This dynamic behavior of the B-N bond plays a crucial role in the migratory aptitude of the boryl group in various boron transfer processes. researchgate.netnih.gov
Computational Modeling of Reaction Pathways and Electronic Properties
Computational chemistry has become an indispensable tool for understanding the intricate reaction mechanisms involving organoboron compounds. For (2-Methylpropyl)boronic acid MIDA ester and related MIDA boronates, computational modeling provides deep insights into reaction pathways and electronic properties that are often difficult to probe experimentally.
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of reactions involving MIDA boronates, such as their hydrolysis and participation in cross-coupling reactions. These studies help to map out the potential energy surfaces of reaction pathways, identify key intermediates and transition states, and understand the roles of various reagents and catalysts.
For instance, in the context of Suzuki-Miyaura cross-coupling, DFT studies have been used to analyze the energy profiles for the transmetalation step involving different boronic esters. nih.gov Computational analysis can compare the relative activation barriers for different proposed mechanistic pathways, thereby identifying the most likely route. acs.org Studies on the hydrolysis of MIDA boronates, a crucial step for their participation in cross-coupling, have employed DFT calculations to explore different mechanistic possibilities, including base-mediated and neutral pathways. chapman.edunih.gov These calculations revealed two distinct mechanisms for hydrolysis, providing a rationale for the observed fast and slow release of boronic acid under different conditions. chapman.edu
A combined experimental and computational approach to study the electrophilic borylation of arenes to form MIDA boronates identified borenium cations as key electrophiles. nih.goved.ac.uk DFT calculations helped to delineate two different amine-dependent reaction pathways for catecholato-borocations, explaining the necessity of an additional base in some cases. nih.goved.ac.uk
| Computational Method | Application in MIDA Boronate Studies | Key Findings |
| M06-2X/6-31G* with PCM | Solvolysis of MIDA boronates in aqueous THF | Elucidation of full reaction profiles for basic and neutral hydrolysis. chapman.edunih.gov |
| M06L/6-311+G** with PCM | Kinetic Isotope Effects in MIDA boronate hydrolysis | Provided the best agreement between predicted and observed KIEs. chapman.edunih.gov |
| DFT (General) | Suzuki-Miyaura Reaction | Predicted the existence of pre-transmetalation intermediates and the operative reaction pathway. nih.gov |
| DFT (General) | Electrophilic Arene Borylation | Identified borenium cations, [Y₂B(amine)]⁺, as the key electrophiles in SₑAr mechanism. nih.goved.ac.uk |
Kinetic Isotope Effect (KIE) Studies to Confirm Rate-Determining Steps
Kinetic Isotope Effect (KIE) studies are a powerful experimental technique used to probe reaction mechanisms, particularly to identify the rate-determining step and to understand the nature of transition states. nih.govresearchgate.net By replacing an atom with its heavier isotope (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁰B with ¹¹B) and measuring the effect on the reaction rate, researchers can deduce whether a bond to that atom is being broken or formed in the slowest step of the reaction. nih.gov
In the study of MIDA boronate hydrolysis, heavy-atom KIEs were crucial in distinguishing between different proposed mechanisms. nih.gov By analyzing the ratios of isotopes (e.g., ¹⁰B/¹¹B, ¹²C/¹³C, ¹⁴N/¹⁵N) at natural abundance as a function of reaction conversion, researchers deduced the sites of bond cleavage in the rate-limiting events under basic, neutral, and acidic conditions. nih.gov For the neutral hydrolysis pathway, which is relevant for the "slow release" of the boronic acid, KIE studies supported a mechanism involving the rate-limiting attack of water clusters on the MIDA boronate. nih.gov
These experimental KIEs can be compared with values predicted from computational models (such as DFT), providing a robust check on the accuracy of the calculated transition state structures and reaction pathways. chapman.edunih.gov
Transition State Analysis for Boryl Migrations and Cross-Coupling
The analysis of transition state (TS) structures is a cornerstone of computational mechanistic studies. For reactions involving MIDA boronates, such as boryl migrations and Suzuki-Miyaura cross-coupling, understanding the geometry and energy of the relevant transition states is key to explaining reactivity and selectivity.
In the Suzuki-Miyaura reaction, the transmetalation step, where the organic group is transferred from boron to palladium, is critical. Computational studies have modeled the transition states for this process, revealing the structural features of the key Pd-O-B linked intermediates. acs.org The stability of MIDA boronates under anhydrous cross-coupling conditions is attributed to the sp³ hybridization of the boron atom, which raises the energy barrier for the formation of the transmetalation transition state.
Recent research has also explored 1,2-boryl migrations, where a boryl group moves from one atom to an adjacent one. researchgate.netnih.gov Computational and experimental studies have investigated these processes, which can proceed through intramolecular cyclic transition states. researchgate.netscholaris.ca The hemilability of the MIDA ligand, where the nitrogen atom can dissociate from the boron center, can play a crucial role in facilitating such migrations. scholaris.caresearchgate.net Analysis of the transition states in these migrations helps to understand the factors that control the stereospecificity and efficiency of these synthetically valuable transformations. nih.gov
Mechanistic Insights into Electrophilic Borylation and C-H Functionalization
The synthesis of aryl MIDA boronates can be achieved through electrophilic borylation of arenes, a process that involves the substitution of a hydrogen atom on an aromatic ring with a boryl group. nih.goved.ac.uk Mechanistic studies, combining experimental work with DFT calculations, have provided significant insights into this transformation. nih.gov
The reaction often proceeds via a classic SₑAr (electrophilic aromatic substitution) mechanism. The key electrophile is frequently a borenium cation, generated from a borane precursor and a Lewis acid. nih.goved.ac.uknih.gov The nature of the amine used in the reaction can significantly influence the reaction pathway. For instance, with a nucleophilic amine like NEt₃, an external base is needed to deprotonate the intermediate σ-complex (arenium cation). In contrast, with a less nucleophilic amine like 2,6-lutidine, facile dissociation of the amine from the boron center in the intermediate allows the reaction to proceed without an additional base. nih.goved.ac.uk For less activated arenes, a different mechanism may operate, where the electrophile is generated from the interaction of the boron source with the Lewis acid, bypassing the borenium cation pathway. nih.goved.ac.uk
Furthermore, the MIDA boronate group itself can be used as a directing group for C-H functionalization. researchgate.net In a novel application, a modified MIDA derivative was shown to act as both a protecting group and a directing group for the meta-selective C-H functionalization of arylboronic acids. This strategy enables reactions like palladium-catalyzed C-H alkenylation, arylation, and acetoxylation at the meta position of the aromatic ring, a position that is often difficult to functionalize selectively. researchgate.net This dual functionality opens up new avenues for the rapid diversification of valuable arylboronic acid building blocks. researchgate.net
Advanced Methodologies and Future Directions in 2 Methylpropyl Boronic Acid Mida Ester Chemistry
Integration with Continuous Flow Chemistry Techniques for Scalable Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of MIDA boronate chemistry, including the use of (2-Methylpropyl)boronic acid MIDA ester, into continuous flow systems is a promising avenue for the large-scale production of chemical intermediates.
The transition of iterative cross-coupling reactions involving MIDA boronates to a flow chemistry format is a key area of development. nih.gov Such a setup would facilitate the automation of sequential coupling and deprotection steps, minimizing manual intervention and enabling the rapid synthesis of complex molecular scaffolds. A significant challenge in this integration is the management of multiphasic reaction mixtures and the purification of intermediates. However, the development of in-line extraction and separation techniques can address these issues. mit.edu
One of the critical aspects of MIDA boronate chemistry is the controlled hydrolysis of the MIDA group to release the reactive boronic acid. In a flow system, the precise control over residence time and mixing allows for fine-tuning of this deprotection step, potentially minimizing side reactions and improving yields. For instance, a packed-bed reactor containing a supported base could be employed to effect the deprotection, followed by an immediate in-line Suzuki-Miyaura coupling reaction. The superior control of reaction parameters in a microreactor environment is particularly beneficial for highly exothermic reactions, a common feature in organometallic catalysis. pharmtech.com
Table 1: Potential Advantages of Continuous Flow Synthesis for MIDA Boronate Reactions
| Feature | Advantage in Continuous Flow | Relevance to this compound |
| Heat Transfer | Superior heat dissipation, allowing for safer execution of exothermic reactions at higher temperatures. | Enables higher reaction rates and throughput for Suzuki-Miyaura couplings. |
| Mass Transfer | Efficient mixing of reagents, crucial for multiphasic reactions. | Improves reaction kinetics and consistency, especially in deprotection/coupling sequences. |
| Scalability | Production capacity can be increased by extending the operation time or by "numbering-up" reactors. | Facilitates the production of kilogram quantities of intermediates for industrial applications. |
| Automation | Full automation of multi-step sequences, including reaction, workup, and purification. | Reduces manual labor and improves reproducibility in the synthesis of complex molecules. |
Automated Synthesis Platforms for Building-Block-Based Molecular Construction
The modularity inherent in molecules synthesized from building blocks aligns perfectly with the capabilities of automated synthesis platforms. pharmtech.com The development of automated synthesizers for the iterative coupling of MIDA boronate building blocks represents a significant leap forward in the assembly of small molecules, akin to the automated synthesis of peptides and oligonucleotides. smolecule.comgist.ac.kr
These platforms typically consist of modules for deprotection, coupling, and purification, all controlled by sophisticated software. nih.gov A key innovation that enables this automation is the "catch-and-release" purification protocol for MIDA boronates. smolecule.com This technique leverages the unique binary affinity of MIDA boronates for silica gel, allowing for their selective retention and elution, thereby simplifying the purification of intermediates in a multi-step synthesis. gist.ac.kr
The synthesis of a diverse range of small molecules, including pharmaceuticals and natural products, has been demonstrated on these automated platforms, showcasing the broad applicability of the MIDA boronate strategy. smolecule.com For instance, an automated synthesizer has been used to perform iterative Suzuki-Miyaura cross-coupling reactions, where a this compound derivative could serve as a foundational building block. The process involves the deprotection of a halo-MIDA boronate, followed by coupling with a boronic acid (or its MIDA ester), and subsequent purification of the elongated MIDA boronate, ready for the next cycle. nih.gov
High-Throughput Screening Approaches in MIDA Boronate Reaction Optimization
High-throughput screening (HTS) is a powerful methodology for the rapid optimization of reaction conditions. By performing a large number of experiments in parallel, HTS allows for the efficient exploration of a wide range of parameters, such as catalysts, ligands, bases, and solvents. youtube.com
In the context of MIDA boronate chemistry, HTS can be employed to identify the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving substrates like this compound. For example, a 96-well plate format can be used to screen various palladium catalysts and ligands for their efficacy in coupling a specific MIDA boronate with an aryl halide. nih.gov The analysis of these high-throughput experiments is often facilitated by rapid techniques such as mass spectrometry. nih.gov
One study demonstrated the use of a high-throughput platform to optimize the synthesis of small-molecule semiconductors via Suzuki coupling reactions involving MIDA boronates. nih.gov The researchers systematically screened reaction parameters to achieve high yields, which in turn simplified the subsequent purification process. nih.gov The application of such HTS techniques to the reactions of this compound can lead to the discovery of more efficient and robust catalytic systems, ultimately accelerating the synthesis of target molecules.
Table 2: Parameters for High-Throughput Screening of MIDA Boronate Coupling Reactions
| Parameter | Variables to be Screened | Desired Outcome |
| Catalyst | Different Palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) | High yield and selectivity, low catalyst loading. |
| Ligand | Various phosphine-based ligands (e.g., SPhos, RuPhos) | Improved catalyst stability and activity. |
| Base | Inorganic and organic bases (e.g., K₃PO₄, Cs₂CO₃, Et₃N) | Efficient deprotection (if required) and transmetalation. |
| Solvent | Aprotic and protic solvents (e.g., Dioxane, THF, Toluene, water) | Optimal solubility of reactants and catalyst, improved reaction rate. |
| Temperature | Range of temperatures | Balance between reaction rate and catalyst/substrate stability. |
Rational Design and Synthesis of Novel MIDA Boronate Analogues with Tunable Reactivity
The MIDA ligand provides a robust platform for the protection and controlled release of boronic acids. By modifying the structure of the MIDA ligand or the organic substituent on the boron atom, it is possible to fine-tune the reactivity and physical properties of the MIDA boronate. This rational design approach allows for the creation of novel building blocks tailored for specific synthetic challenges.
The stability of the MIDA boronate is attributed to the formation of a tetracoordinate boron center, which attenuates the Lewis acidity and reactivity of the boron atom in cross-coupling reactions. nih.govsigmaaldrich.com The rate of hydrolysis of the MIDA group, which regenerates the active boronic acid, can be influenced by steric and electronic factors. For example, the introduction of electron-withdrawing groups on the MIDA backbone could potentially increase the rate of hydrolysis, allowing for faster deprotection under milder conditions.
Furthermore, a wide variety of functionalized MIDA boronates, such as vinyl, acyl, and formyl derivatives, have been synthesized and utilized as versatile building blocks in organic synthesis. pharmtech.com These efforts expand the chemical space accessible through MIDA boronate chemistry. The synthesis of these analogues often involves the condensation of a functionalized boronic acid with N-methyliminodiacetic acid. pharmtech.com The inherent stability of the MIDA boronate group to a wide range of reaction conditions allows for the multi-step synthesis of complex boronic acid precursors from simpler MIDA boronate starting materials. nih.gov
Emerging Applications in the Synthesis of Structurally Complex Molecules and Natural Products
The unique properties of MIDA boronates, including their stability and suitability for iterative cross-coupling, have made them invaluable tools in the synthesis of structurally complex molecules and natural products. nih.gov The building block approach enabled by MIDA boronates allows for the modular and convergent synthesis of intricate molecular architectures.
A prime example is the use of iterative cross-coupling of MIDA boronates in the total synthesis of natural products. nih.gov This strategy involves the sequential coupling of bifunctional building blocks, where one functional group is a halide and the other is a MIDA-protected boronic acid. This approach has been successfully applied to the synthesis of polyene natural products, where the motifs of over 75% of all known polyenes were constructed from just 12 MIDA boronate building blocks. smolecule.com
The stability of the MIDA boronate moiety to a broad range of reaction conditions is crucial for its application in multi-step syntheses. nih.gov This allows for the elaboration of other parts of the molecule without affecting the protected boronic acid functionality. For instance, in the total synthesis of (+)-crocacin C, a complex MIDA boronate intermediate was carried through multiple synthetic steps, including an aldol reaction and a diastereoselective reduction, before the final cross-coupling reaction. nih.gov The use of this compound and its derivatives in such synthetic endeavors provides access to the aliphatic portions of complex natural products.
Q & A
Q. What is the role of the MIDA (N-methyliminodiacetic acid) group in stabilizing (2-methylpropyl)boronic acid during synthetic procedures?
The MIDA group acts as a protective group, enhancing stability by preventing undesired side reactions such as protodeboronation or oxidation. It enables compatibility with silica gel chromatography, allowing purification of boronic acids from complex mixtures. The MIDA boronate is formed via Dean–Stark azeotropic distillation with excess MIDA ligand, followed by hydrolysis (e.g., 1 M NaOH) to regenerate the boronic acid . This method isolates high-purity boronic acids, critical for reproducible cross-coupling reactions.
Q. What are the common synthetic routes to prepare (2-methylpropyl)boronic acid MIDA ester from its boronic acid precursor?
The compound is typically synthesized by reacting (2-methylpropyl)boronic acid with MIDA under Dean–Stark conditions to azeotropically remove water, forming the MIDA boronate ester. This procedure avoids decomposition pathways common to free boronic acids. The product can be purified via chromatography or crystallization, leveraging the MIDA group’s stability under ambient conditions .
Q. How does the MIDA group influence the reactivity of boronic acids in Suzuki-Miyaura cross-coupling reactions?
The MIDA group temporarily deactivates the boronic acid, preventing premature transmetalation or aggregation. Prior to coupling, the MIDA ester is hydrolyzed in situ under basic conditions (e.g., NaOH) to release the active boronic acid, ensuring controlled reactivity. This stepwise approach is essential for iterative cross-coupling strategies in complex molecule synthesis .
Advanced Research Questions
Q. How can this compound be utilized in meta-selective C–H functionalization of aromatic systems?
Recent studies demonstrate that MIDA boronates can act as dual-purpose directing and protecting groups. A novel MIDA derivative directs palladium catalysts to meta positions via a transient coordination mechanism, enabling alkenylation, acetoxylation, or arylation under aerobic conditions. After functionalization, the MIDA group is cleaved under mild basic conditions, recovering the directing group for reuse .
Q. What methodological considerations are critical for integrating this compound into iterative cross-coupling workflows?
Iterative synthesis requires orthogonal protection/deprotection strategies. The MIDA group’s stability toward diverse reaction conditions (e.g., Grignard reagents, oxidants) allows sequential coupling steps. Key steps include:
Q. How can researchers reconcile contradictions in catalytic efficiency data between MIDA boronates and trifluoroborate salts in cross-coupling reactions?
Trifluoroborate salts often outperform MIDA esters due to their ability to generate Lewis-acidic difluoroboronate species upon fluoride dissociation, accelerating transmetalation. In contrast, MIDA boronates require hydrolysis to release the boronic acid, introducing a kinetic barrier. Researchers must optimize reaction conditions (e.g., base strength, temperature) to mitigate this discrepancy .
Data Analysis and Experimental Design
Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- B NMR : Confirms boronate formation (δ ~30 ppm for MIDA boronates vs. δ ~10 ppm for free boronic acids).
- IR Spectroscopy : Identifies B–O and C–N stretches (e.g., 1340–1280 cm for B–O).
- Mass Spectrometry : Validates molecular ion peaks (e.g., ESI-MS for non-volatile boronates) .
Q. What strategies can mitigate competing side reactions when using this compound in multi-step syntheses?
- Sequential Deprotection : Use orthogonal protecting groups (e.g., pinacol vs. MIDA) to stage boronic acid liberation.
- Additive Screening : Employ ligands like triphenylphosphine to suppress homocoupling.
- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) enhance boronate stability during coupling .
Contradictions and Limitations
Q. Why does this compound exhibit reduced efficiency in certain transition-metal-catalyzed reactions compared to other boronates?
The MIDA group’s steric bulk and slow hydrolysis kinetics can hinder transmetalation steps. Comparative studies show that pinacol boronates or trifluoroborates often provide higher yields in Pd-catalyzed reactions, necessitating condition-specific optimization (e.g., prolonged reaction times or elevated temperatures) .
Q. How can researchers address discrepancies in reported catalytic activities of MIDA boronates across different studies?
Variations in base strength, solvent systems, or catalyst loading significantly impact reactivity. Standardizing protocols (e.g., using aqueous NaOH for hydrolysis or Pd(OAc)/SPhos catalyst systems) and reporting detailed B NMR data for boronate integrity can improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
